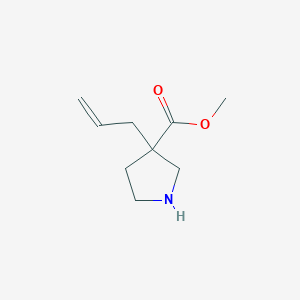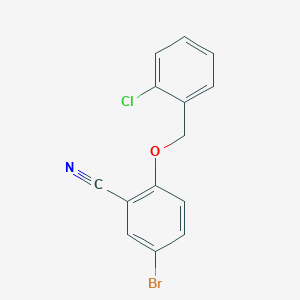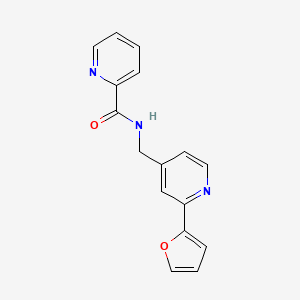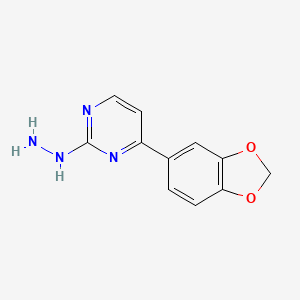
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can be analyzed in terms of the starting materials used, the reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its reactivity under various conditions, and the products formed during these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various experimental techniques .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine, focusing on six unique fields:
Anticancer Activity
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine: has shown potential as an anticancer agent. Research indicates that compounds containing the 1,3-benzodioxole moiety can inhibit the growth of various cancer cell lines. This compound may induce apoptosis and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
Antioxidant Properties
The compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. The presence of the benzodioxole ring enhances its ability to scavenge free radicals, potentially making it useful in preventing diseases related to oxidative stress .
Antibacterial Applications
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine: has demonstrated antibacterial properties. It can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibacterial agents. This is particularly important in the context of increasing antibiotic resistance .
Antifungal Activity
In addition to its antibacterial properties, this compound also shows promise as an antifungal agent. It can inhibit the growth of several fungal species, which could be beneficial in treating fungal infections that are resistant to conventional antifungal drugs .
Neuroprotective Effects
Research suggests that 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound has been found to possess anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This could be useful in treating various inflammatory conditions, including arthritis and inflammatory bowel disease .
Antiviral Applications
Preliminary studies indicate that 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for developing new antiviral drugs .
Antidiabetic Potential
There is evidence to suggest that this compound may have antidiabetic effects. It can enhance insulin sensitivity and reduce blood glucose levels, which could be beneficial in managing diabetes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-11-13-4-3-8(14-11)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6,12H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOTMHMGZWUGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

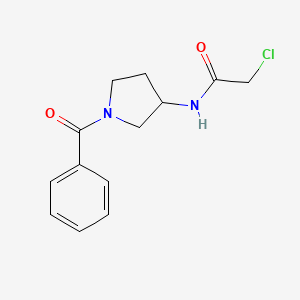
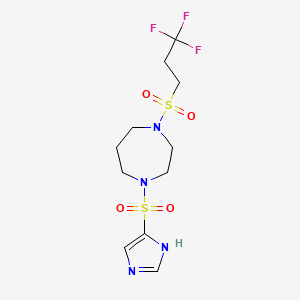
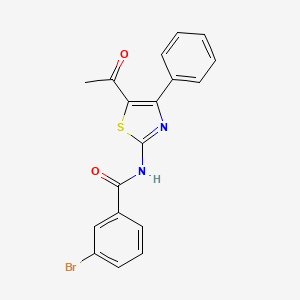

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-3-methylbutanamide](/img/structure/B2733429.png)
![(E)-2-cyano-N-(1-phenylethyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2733430.png)
![1'-(2-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2733432.png)
![7-methyl-2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2733433.png)
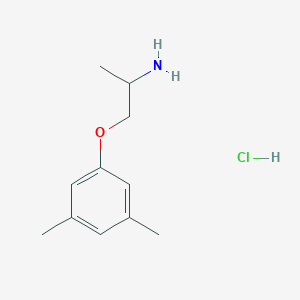
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2733441.png)
